molecular formula C9H12N2O B3324117 N-(3-aminobenzyl)acetamide CAS No. 180080-56-2

N-(3-aminobenzyl)acetamide

Cat. No.: B3324117
CAS No.: 180080-56-2
M. Wt: 164.2 g/mol
InChI Key: AJFXJYSVZXKJPL-UHFFFAOYSA-N
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Description

N-(3-Aminobenzyl)acetamide (CAS 180080-56-2) is a solid organic compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . This compound is a derivative of aniline and acetamide, featuring a benzyl linker. It must be stored as a cold-chain item in a dark place under an inert atmosphere at 2-8°C to maintain stability . As a member of the aminoacetanilide family, this compound and its structural isomers are valuable synthetic intermediates in heterocyclic and aromatic chemistry . While specific applications for the benzyl variant are not fully detailed in public sources, the closely related compound N-(3-Aminophenyl)acetamide (3-Aminoacetanilide) demonstrates significant research utility. This isomer serves as a key building block in the preparation of various azo compounds and heterocycles such as pyrroles, imidazoles, and thiazoles . Furthermore, 3-Aminoacetanilide has been used as a starting material in the synthesis of complex molecules, including the pharmaceutical Trametinib, highlighting the potential of this chemical class in drug discovery and development . Researchers should handle this material with care. It carries the signal word "Warning" and has associated hazard statements concerning its effects on specific organs or overall health . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-aminophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFXJYSVZXKJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180080-56-2
Record name N-[(3-aminophenyl)methyl]acetamide
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Synthetic Methodologies and Reaction Pathways for N 3 Aminobenzyl Acetamide

Established Synthetic Routes and Reaction Conditions

The preparation of N-(3-aminobenzyl)acetamide is typically achieved through well-established, sequential reactions that build the molecule step-by-step from commercially available precursors.

Multi-Step Synthesis Approaches for this compound

A common and logical synthetic strategy for this compound involves a two-step process starting from a precursor that contains a masked amino group, typically a nitro group. The nitro group serves as a stable precursor to the more reactive amine functionality, allowing other chemical modifications to be performed first.

A primary route involves the N-acetylation of 3-nitrobenzylamine, followed by the chemical reduction of the nitro group.

N-Acetylation of 3-Nitrobenzylamine: In this step, 3-nitrobenzylamine is treated with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like triethylamine (B128534) to neutralize the acid byproduct. arkat-usa.org This reaction forms the amide bond, yielding the intermediate N-(3-nitrobenzyl)acetamide.

Reduction of N-(3-nitrobenzyl)acetamide: The nitro group of the intermediate is then reduced to a primary amine to yield the final product. This transformation is commonly achieved through catalytic hydrogenation. chemicalbook.com

A plausible synthetic pathway is detailed in the table below.

StepReactantReagents & ConditionsProductReaction Type
13-NitrobenzylamineAcetyl chloride, Triethylamine, Toluene, RefluxN-(3-nitrobenzyl)acetamideN-Acetylation (Amidation)
2N-(3-nitrobenzyl)acetamideH₂, Raney Nickel, THF, Room TemperatureThis compoundCatalytic Hydrogenation (Nitro Reduction)

This table outlines a representative multi-step synthesis for this compound based on established chemical transformations.

Novel Methodologies and Process Intensification Studies

While traditional batch synthesis is effective, modern organic synthesis seeks more efficient, safer, and scalable methods. Process intensification represents a key area of development applicable to the synthesis of this compound and related compounds.

Flow Chemistry: The use of continuous flow reactors offers significant advantages over batch processing. By pumping reagents through small, temperature-controlled channels or tubes, often containing a packed-bed of a solid-supported catalyst, flow systems provide superior heat and mass transfer. acs.org This leads to shorter reaction times, higher yields, and improved safety, particularly for highly exothermic reactions like nitrations or hydrogenations. acs.org

Green Solvents: Efforts to make chemical processes more environmentally friendly include the substitution of traditional, often hazardous, organic solvents. For the amidation step, novel bio-based solvents such as Cyrene™ have been investigated as sustainable alternatives to solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (CH₂Cl₂). hud.ac.uk

One-Pot Reactions: Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, offer a powerful strategy for process intensification. researchgate.netresearchgate.net While a specific MCR for this compound is not prominently documented, the development of such a process could significantly streamline its synthesis by reducing the number of steps and purification procedures.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound, particularly for the crucial nitro group reduction step. A variety of catalytic systems have been developed for this widely used transformation in organic synthesis.

The catalytic hydrogenation of an aromatic nitro group is a highly effective method. This typically involves heterogeneous catalysts that facilitate the reaction with hydrogen gas. An analogous reaction, the synthesis of N-(4-aminobenzyl)acetamide, is achieved in quantitative yield by stirring N-(4-nitrobenzyl)acetamide with a catalytic amount of Raney Nickel under a hydrogen atmosphere at room temperature. chemicalbook.com Other commonly used catalysts for this transformation include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). rsc.org

An alternative to high-pressure hydrogenation is transfer hydrogenation, which uses a hydrogen donor molecule in the presence of a catalyst. For instance, the reduction of nitroarenes can be achieved using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst or by using iron dust in the presence of an acid source like ammonium (B1175870) chloride or dilute hydrochloric acid. arkat-usa.org

Catalyst SystemHydrogen SourceTypical ConditionsNotes
Raney NickelH₂ gasTHF, Room TemperatureHighly active, commonly used for nitro reductions. chemicalbook.com
Palladium on Carbon (Pd/C)H₂ gasMethanol or Ethanol, Room TemperatureA versatile and widely used hydrogenation catalyst. rsc.org
Iron (Fe) dustNH₄Cl (aq) or HClMethanol/Water, RefluxA classical, inexpensive, and effective method for nitro group reduction. arkat-usa.org
Sodium Borohydride (NaBH₄)Pd/CMethanolCan be used for the reduction of nitro compounds under specific conditions.

This table compares various catalytic systems applicable to the reduction of a nitro group, a key step in one synthetic route to this compound.

Precursor Chemistry and Intermediate Transformations

The success of the synthesis of this compound relies heavily on the availability and reactivity of its precursors and the efficient transformation of key intermediates.

Role of Benzaldehyde (B42025) and Related Benzyl (B1604629) Precursors

Benzyl precursors are foundational starting materials for the synthesis. The specific substitution pattern of this compound necessitates a precursor with a functional group at the meta-position of the benzene (B151609) ring.

3-Nitrobenzaldehyde: This compound is a versatile starting point. It can be converted to 3-nitrobenzylamine via reductive amination. This process involves reacting the aldehyde with ammonia (B1221849) to form an imine, which is then reduced in situ to the corresponding amine.

N-Substituted Aminobenzaldehydes: These are important intermediates in various industries, including dyes and pharmaceuticals. google.com Their synthesis can be achieved through methods like the Vilsmeier-Haack reaction, which involves the formylation of an N-substituted aniline (B41778) using a formylating agent like DMF and phosphorus oxychloride. google.com

The Betti Reaction: This classical multi-component reaction involves the condensation of a phenol, an aldehyde (like benzaldehyde), and an amine to form aminoalkylnaphthols or related structures. rsc.org This highlights a general strategy where a benzaldehyde derivative is a key component for constructing a C-N bond at the benzylic position. rsc.org

Amidation and Amine Functionalization Reactions

The two defining functional groups of this compound are the amide and the primary amine, and their formation are the key transformations in the synthesis.

Amidation: This reaction forms the acetamide (B32628) moiety. A direct reaction between a carboxylic acid and an amine is generally inefficient for producing amides, instead forming an ammonium carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be activated. A common laboratory and industrial method is the use of acyl chlorides or anhydrides. arkat-usa.orglibretexts.org The reaction of a primary amine, such as 3-nitrobenzylamine, with acetyl chloride or acetic anhydride is a robust and high-yielding method to form the N-benzyl acetamide linkage. arkat-usa.org While effective, these reagents can be corrosive and moisture-sensitive. Modern amidation methods employ coupling reagents or catalysts to facilitate the reaction directly from carboxylic acids under milder conditions. organic-chemistry.org

Acylating AgentBase/CatalystSolventKey Features
Acetyl ChlorideTriethylamine (TEA)TolueneHighly reactive, requires a base to scavenge HCl byproduct. arkat-usa.org
Acetic AnhydridePyridine or NoneVariousLess reactive than acetyl chloride, byproduct is acetic acid.
Acetic AcidCoupling agents (e.g., DCC, EDC)Dichloromethane (DCM), DMFMilder conditions, but coupling agents can be expensive and produce byproducts.

This table summarizes common amidation conditions for the synthesis of acetamides from primary amines.

Optimization of Reaction Parameters for this compound Yield and Purity

The efficient synthesis of this compound is contingent upon the careful optimization of various reaction parameters. The primary goal of this optimization is to maximize the reaction yield and ensure the high purity of the final product, which is crucial for its subsequent applications. Key parameters that are typically manipulated and studied include temperature, solvent, catalyst systems, and the stoichiometry of reactants.

One of the common synthetic routes to produce aminoacetanilides is through the reduction of the corresponding nitroacetanilide. wikipedia.org In the case of this compound's isomer, N-(4-aminophenyl) acetamide, synthesis has been achieved through the reduction of the nitro group (-NO2) to an amino group (-NH2) using metals like iron (Fe) or zinc (Zn) and acids. researchgate.net The optimization of such a reaction would involve a systematic study of how different conditions affect the outcome.

Research into the synthesis of related complex acetamide derivatives highlights the critical role of parameter optimization. For instance, in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, parameters such as catalyst loading, solvent type (e.g., toluene, DMF, 1,4-dioxane), temperature (ranging from 80–100 °C), and the choice of base were systematically varied. mdpi.com It was discovered that 1,4-dioxane (B91453) was the most effective solvent for this particular reaction. mdpi.com Similarly, in the synthesis of quinazolinone derivatives, the amount of catalyst (PCl3) and the choice of solvent were optimized to achieve excellent yields (91-96%) in a short reaction time. rsc.org

These examples underscore a general principle: a multi-variable approach is often necessary to identify the ideal conditions for a specific chemical transformation. For the synthesis of this compound, a similar matrix of experiments would be designed to test various combinations of these parameters.

Table 1: Hypothetical Optimization Matrix for the Synthesis of this compound via Reduction of N-(3-nitrobenzyl)acetamide

Experiment IDCatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Fe/HCl10Ethanol5067592
2Fe/HCl10Ethanol78 (reflux)48595
3Fe/HCl5Ethanol78 (reflux)48294
4Zn/AcOH10Methanol65 (reflux)57890
5Pd/C (H2)1Ethyl Acetate25 (RT)89298
6Pd/C (H2)1Methanol25 (RT)89097

This table is for illustrative purposes and represents a typical experimental design for reaction optimization. The values are hypothetical.

The data generated from such studies allow chemists to identify the optimal conditions that provide the best balance of high yield, purity, and reaction efficiency. For example, catalytic hydrogenation using Palladium on carbon (Pd/C) often offers high yields and purity under mild conditions (room temperature), which can be an attractive option.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the production of chemicals like this compound is an increasingly important focus in chemical manufacturing. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances.

Key principles of green chemistry that can be applied to the synthesis of this compound include:

Use of Renewable Feedstocks: While traditionally synthesized from petroleum-derived starting materials, research into green chemistry explores the use of bio-based resources. For instance, chitin, a polysaccharide from crustacean shells, is being investigated as a renewable source for producing organonitrogen chemicals. rsc.org

Safer Solvents and Reagents: The selection of solvents plays a critical role. Water is often considered an ideal green solvent, and its use is advantageous when substrates are soluble. acs.org For reactions requiring non-aqueous media, the focus is on using less toxic and more environmentally benign solvents.

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents because they are used in smaller amounts and can be recycled and reused. The catalytic reduction of m-nitroacetanilide is an example of this principle. wikipedia.org

Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Alternative Synthetic Pathways: Electrochemical synthesis represents a promising green alternative to traditional methods. For example, a green electrochemical strategy has been reported for the synthesis of N-phenylquinoneimine derivatives, which involved the isomer N-(4-aminophenyl) acetamide. acs.org This method uses electricity as a "clean" reagent and can often be performed in aqueous solutions under mild conditions, minimizing waste. Such an approach could potentially be adapted for the synthesis of this compound.

By systematically applying these principles, the environmental footprint associated with the production of this compound can be significantly reduced, aligning the manufacturing process with the goals of sustainable development.

Advanced Spectroscopic and Structural Elucidation of N 3 Aminobenzyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of N-(3-aminobenzyl)acetamide in solution. By probing the magnetic properties of atomic nuclei, a comprehensive picture of the chemical environment and connectivity of atoms can be assembled.

Comprehensive 1H and 13C NMR Spectral Assignments for this compound

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide fundamental information about the number and types of hydrogen and carbon atoms present in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum exhibits distinct signals corresponding to the various protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. The chemical shifts and coupling patterns of these protons are influenced by the positions of the amino and acetylamino substituents. The protons of the methylene (B1212753) bridge (-CH₂-) adjacent to the amino group would be expected to produce a signal, while the methyl protons of the acetamide (B32628) group would appear as a sharp singlet, typically upfield. The protons of the primary amine (-NH₂) and the amide (-NH-) would also give rise to signals, the positions of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the acetamide group is characteristically found downfield. The aromatic carbons display a pattern of signals in the aromatic region (typically δ 110-150 ppm), with the carbons directly attached to the nitrogen atoms showing distinct chemical shifts. The methylene carbon and the methyl carbon of the acetamide group will also have characteristic resonances. Detailed assignments can be made by comparing the observed chemical shifts with those predicted by additivity rules and by data from similar compounds. znaturforsch.comznaturforsch.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5 (m)113 - 130
Ar-C-N-138 - 149
-CH₂-~4.4 (d)~45
-NH₂Variable-
-NH-Variable-
C=O-~170
-CH₃~2.0 (s)~24

Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To definitively assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. scribd.com For this compound, COSY would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring. It would also show a correlation between the -NH- proton of the amide and the -CH₂- protons, confirming their proximity. scribd.comprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. princeton.edu By analyzing the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly simplifying the assignment of the ¹³C spectrum. For instance, the aromatic proton signals will correlate with their corresponding aromatic carbon signals. scribd.com

Variable-Temperature NMR Studies for Conformational Dynamics

Amide bonds are known to exhibit restricted rotation due to the partial double bond character of the C-N bond. This can lead to the observation of distinct conformers at room temperature. Variable-temperature (VT) NMR studies can provide valuable insights into the conformational dynamics of this compound. st-andrews.ac.uk

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. nih.gov At low temperatures, the rotation around the amide bond may be slow on the NMR timescale, leading to separate signals for different conformers. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single averaged signal at higher temperatures. st-andrews.ac.uk The coalescence temperature can be used to calculate the energy barrier for this rotational process. st-andrews.ac.uk Such studies can reveal information about the preferred conformation of the molecule in solution and the flexibility of the acetamide side chain. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and offers insights into its molecular vibrations.

Fundamental Vibrational Modes and Functional Group Analysis of this compound

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the fundamental vibrational modes of its constituent functional groups.

N-H Stretching: The amino (-NH₂) and amide (-NH-) groups will exhibit characteristic N-H stretching vibrations. The amino group typically shows two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. The amide N-H stretch usually appears as a single band in a similar region.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the acetamide group is expected in the region of 1650-1680 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding.

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations typically above 3000 cm⁻¹ and a series of C=C stretching bands in the 1450-1600 cm⁻¹ region.

CH₂ and CH₃ Stretching and Bending: The aliphatic C-H stretching vibrations from the methylene and methyl groups are expected in the 2800-3000 cm⁻¹ range. Bending vibrations for these groups will appear at lower frequencies.

C-N Stretching: The C-N stretching vibrations of the amino and amide groups will also be present in the fingerprint region of the spectrum.

The combined analysis of IR and Raman spectra, which have different selection rules, can provide a more complete picture of the vibrational modes. For instance, a vibration that is weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300-3500 (two bands)3300-3500
Amide (-NH-)N-H Stretch~3300~3300
Amide (C=O)C=O Stretch1650-1680 (strong)1650-1680
AromaticC-H Stretch>3000>3000
AromaticC=C Stretch1450-16001450-1600
Aliphatic (CH₂, CH₃)C-H Stretch2800-30002800-3000

Overtone and Combination Band Analysis

In addition to the fundamental vibrational modes, weaker bands known as overtones and combination bands can be observed in the IR and Raman spectra. libretexts.org

Overtones: These bands arise from transitions from the vibrational ground state to higher excited states (v=0 to v=2, 3, etc.). libretexts.org They appear at approximately integer multiples of the fundamental frequencies. While generally much weaker than fundamental bands, they can sometimes be enhanced by Fermi resonance. libretexts.orgnih.gov

Combination Bands: These bands result from the simultaneous excitation of two or more different fundamental vibrations. libretexts.org Their frequencies are approximately the sum or difference of the fundamental frequencies involved. libretexts.org

The analysis of overtone and combination bands, particularly in the near-infrared (NIR) region, can provide further structural information and insights into anharmonicity and vibrational coupling within the molecule. copernicus.org For this compound, combination bands involving the N-H and C=O stretching modes could be particularly informative about intermolecular and intramolecular hydrogen bonding.

Hydrogen Bonding Interactions from Vibrational Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides critical insights into the molecular structure and intermolecular forces, such as hydrogen bonding, within this compound. The presence of both hydrogen bond donors (the primary amine -NH₂ group and the secondary amide N-H group) and hydrogen bond acceptors (the carbonyl oxygen C=O and the nitrogen atoms) allows for significant intermolecular interactions.

In the solid state, the vibrational frequencies of these groups are shifted compared to their gas-phase or dilute-solution values, a hallmark of hydrogen bonding. The N-H stretching vibrations of both the primary amine and the amide group, typically observed in the 3200-3500 cm⁻¹ range, would be expected to appear as broadened bands at lower frequencies. This shift indicates a weakening of the N-H bonds as the hydrogen atoms participate in hydrogen bonds with the carbonyl oxygen or amine nitrogen of neighboring molecules. Similarly, the amide I band, which is primarily due to the C=O stretching vibration, would be expected to shift to a lower wavenumber from its typical position around 1680 cm⁻¹. This red-shift signifies a decrease in the double-bond character of the carbonyl group due to the acceptance of a hydrogen bond.

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Shift due to H-BondingAssignment
N-H Stretch (Amine)3300-3500Shift to lower frequency, broadeningSymmetric & Asymmetric stretching of -NH₂
N-H Stretch (Amide)3200-3400Shift to lower frequency, broadeningStretching of amide N-H bond
Amide I (C=O Stretch)1650-1680Shift to lower frequencyStretching of carbonyl C=O bond
Amide II (N-H Bend)1510-1570Shift to higher frequencyIn-plane bending of N-H bond coupled with C-N stretch

This table presents expected vibrational frequencies for this compound based on established principles of infrared spectroscopy. The exact positions and shifts depend on the specific crystalline arrangement and the strength of the hydrogen bonds.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₁₂N₂O. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The exact mass is a fundamental property used to confirm the identity of the synthesized compound.

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]⁺[C₉H₁₂N₂O]⁺164.09496
[M+H]⁺[C₉H₁₃N₂O]⁺165.10279
[M+Na]⁺[C₉H₁₂N₂ONa]⁺187.08471

This table shows the calculated theoretical exact masses for the molecular ion and common adducts of this compound. Experimental HRMS data would be compared against these values for confirmation.

The fragmentation pattern of this compound is dictated by its structure, particularly the presence of the benzyl (B1604629) group, which provides a key distinction from its isomer, N-(3-aminophenyl)acetamide. In electron ionization mass spectrometry (EI-MS), the most characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond, which is the weakest bond in the vicinity.

This benzylic cleavage leads to the formation of a highly stable aminobenzyl cation (or its tropylium (B1234903) ion equivalent) at m/z 106 . This is often the base peak in the spectrum. The other part of the molecule forms a neutral acetamide radical. Further fragmentation can occur, but the m/z 106 peak is a strong diagnostic indicator for the benzylacetamide structure.

In contrast, the isomer N-(3-aminophenyl)acetamide undergoes different fragmentation, often involving rearrangements and the loss of ketene (B1206846) (CH₂=C=O) from the molecular ion. The absence of a prominent m/z 106 fragment and the presence of fragments resulting from direct cleavages of the aniline (B41778) ring would clearly distinguish the two isomers.

m/zProposed Fragment IonFormulaPathway
164Molecular Ion[C₉H₁₂N₂O]⁺Ionization of parent molecule
1063-Aminobenzyl cation[C₇H₈N]⁺Benzylic C-N bond cleavage
77Phenyl cation[C₆H₅]⁺Loss of -CH₂NH₂ from m/z 106
58Acetamide cation[C₂H₄NO]⁺Cleavage with charge retention on acetamide fragment

This table outlines the primary, predictable fragmentation pathways for this compound under mass spectrometry.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, revealing detailed information about conformation, bond lengths, bond angles, and intermolecular interactions.

As of the latest available data, a complete single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. A successful crystallographic study would provide unambiguous proof of the molecular structure. It would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the precise coordinates of each atom in the unit cell. This data allows for the exact measurement of all bond lengths and angles, as well as the torsional angles that define the molecule's conformation in the solid state.

Although a specific crystal structure is not available, the functional groups within this compound allow for predictable and robust supramolecular interactions, primarily through hydrogen bonding. The molecule possesses two strong hydrogen bond donor sites (the amide N-H and the amine -NH₂) and two primary acceptor sites (the carbonyl oxygen and the amine nitrogen).

It is highly probable that the crystal packing would be dominated by a network of intermolecular hydrogen bonds. A common and stable motif for secondary amides is the formation of a centrosymmetric dimer via two N-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. nih.gov These dimers could then be further linked into chains, sheets, or a 3D network by additional hydrogen bonds involving the primary amine group (-NH₂) of one dimer interacting with the carbonyl oxygen or amine nitrogen of an adjacent dimer. C-H···π interactions involving the aromatic ring are also possible, further stabilizing the crystal lattice. nih.gov

Hydrogen Bond DonorHydrogen Bond AcceptorPotential Interaction Motif
Amide N-HCarbonyl C=OForms strong intermolecular chains or R²₂(8) dimers. nih.govnih.gov
Amine N-HCarbonyl C=OLinks molecules or dimers into extended networks.
Amine N-HAmine NLinks molecules or dimers, though less common than N-H···O.
Aromatic C-HAromatic π-systemC-H···π interactions contributing to crystal packing.

This table summarizes the potential hydrogen bonding and other supramolecular interactions that are expected to govern the crystal packing of this compound based on its molecular structure and established principles from related compounds.

Polymorphism and Solid-State Structural Variability

A comprehensive review of publicly available scientific literature and structural databases reveals a significant gap in the understanding of the solid-state chemistry of this compound. To date, there are no published reports detailing the polymorphism or providing a complete single-crystal X-ray diffraction analysis for this compound.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for chemical compounds, as different polymorphs can exhibit distinct physical and chemical properties. These can include variations in solubility, melting point, stability, and bioavailability, which are of paramount importance in fields such as pharmaceuticals and materials science.

While studies on the polymorphism of related acetanilide (B955) derivatives are present in the literature, this information cannot be directly extrapolated to predict the solid-state behavior of this compound. The specific arrangement of molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, is highly dependent on the unique chemical structure of the compound, including the presence and relative positions of the amino and acetamido functional groups on the benzyl ring.

The absence of crystallographic data, such as unit cell parameters and space group information, prevents a detailed discussion of the solid-state structural variability of this compound. Such data would be essential to identify and characterize potential polymorphs, solvates, or co-crystals. Future research involving systematic crystallization screening and subsequent analysis by techniques like X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction (SCXRD) would be necessary to elucidate the solid-state landscape of this compound.

Chemical Reactivity and Derivatization of N 3 Aminobenzyl Acetamide

Reactions Involving the Amine Functionality

The primary benzylic amine is a key center for reactivity, readily undergoing reactions typical of primary amines, such as acylation, alkylation, and condensation.

The primary amine of N-(3-aminobenzyl)acetamide can be readily acylated by reacting with acylating agents like acyl chlorides or anhydrides. This reaction typically occurs in the presence of a base to neutralize the acidic byproduct. For instance, reaction with acetyl chloride would yield N-(3-(acetamido)benzyl)acetamide. wikipedia.org

Alkylation of the primary amine can be achieved using alkyl halides. This reaction can lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more reactive than the starting primary amine. acs.org Controlling the stoichiometry and reaction conditions is crucial for selective mono-alkylation. More advanced methods, such as reductive amination or the use of specific catalysts, can offer greater control over the degree of alkylation. nih.gov

Table 1: Representative Acylation and Alkylation Reactions

Reaction Type Reagent Example Product Example General Conditions
Acylation Acetyl Chloride N-(3-(acetamido)benzyl)acetamide Base (e.g., pyridine, triethylamine)
Alkylation Methyl Iodide N-methyl-N-(3-aminobenzyl)acetamide & N,N-dimethyl-N-(3-aminobenzyl)acetamide Base (e.g., K2CO3), Solvent (e.g., DMF)
Reductive Amination Acetone, NaBH3CN N-isopropyl-N-(3-aminobenzyl)acetamide Mildly acidic pH

The primary amine functionality allows this compound to undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by acid and involves the removal of water, often by azeotropic distillation, to drive the equilibrium towards the product. nih.govuobaghdad.edu.iq The resulting Schiff bases are versatile intermediates in organic synthesis.

These reactions are fundamental in the synthesis of various heterocyclic compounds and have applications in coordination chemistry, as Schiff base ligands can chelate with metal ions. nih.gov

Table 2: Schiff Base Formation

Carbonyl Compound Catalyst Product Type
Benzaldehyde (B42025) Acetic Acid Imine (Schiff Base)
Acetone p-Toluenesulfonic acid Imine (Schiff Base)
Cyclohexanone Acidic resin Imine (Schiff Base)

As a primary amine, the aminobenzyl group is basic and will react readily with both inorganic and organic acids to form ammonium (B1175870) salts. This protonation reaction is a straightforward acid-base neutralization. The resulting salts often exhibit increased water solubility and crystallinity compared to the free base, which can be advantageous for purification or formulation purposes. Benzylamine, a related compound, is a conjugate base of benzylaminium. nih.gov

Reactions Involving the Amide Functionality

The secondary amide in this compound is significantly less reactive than the primary amine. Reactions at this site, such as hydrolysis or N-functionalization, typically require more forcing conditions or specific catalytic activation.

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-aminobenzylamine and acetic acid. researchgate.net Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Basic hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. Generally, these reactions require heating for extended periods. arkat-usa.org

Transamidation, the conversion of one amide into another by reaction with an amine, is a challenging but valuable transformation. nih.gov Due to the stability of the amide bond, this reaction often requires catalysts, such as metal complexes or enzymatic systems, to proceed efficiently. scispace.comrsc.orgnih.gov The process involves the activation of the amide C-N bond to facilitate cleavage and substitution. nih.gov

Direct functionalization, such as alkylation, of the amide nitrogen is difficult due to its low nucleophilicity. The lone pair of electrons on the nitrogen is delocalized by resonance with the carbonyl group. To achieve N-alkylation, the amide must first be deprotonated using a strong base, such as sodium hydride (NaH), to form a highly nucleophilic amidate anion. stackexchange.com This anion can then react with an electrophile like an alkyl halide. This approach must consider the more reactive primary amine, which would need to be protected beforehand to ensure selective reaction at the amide nitrogen.

Oxidative debenzylation of N-benzyl amides can be achieved under mild conditions using systems like alkali metal bromide and an oxidant, which provides a method for cleaving the N-benzyl bond to yield a primary amide. acs.orgorganic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound contains two activating, ortho-, para-directing substituents: the amino group (-NH₂) and the acetamidomethyl group (-CH₂NHCOCH₃). The amino group is a powerful activating group, while the acetamidomethyl group is moderately activating. The presence of two activating groups meta to each other enhances the ring's reactivity towards electrophiles, directing incoming substituents to the positions ortho and para to each group.

The primary sites for electrophilic attack are positions 2, 4, and 6 relative to the amino group.

Position 2: Activated by the amino group (ortho) and the acetamidomethyl group (ortho).

Position 4: Activated by the amino group (para).

Position 6: Activated by the amino group (ortho).

Given the strong activating nature of the amino group, substitution is highly favored at these positions. byjus.com However, the high reactivity of aromatic amines can often lead to challenges such as polysubstitution and oxidation, particularly under harsh reaction conditions like direct nitration. libretexts.orgdoubtnut.com A common strategy to moderate this reactivity is to protect the amino group, for instance, through acetylation. byjus.com

Examples of Electrophilic Aromatic Substitution Reactions:

Bromination: Reaction with bromine water would likely lead to the rapid formation of a polysubstituted product, such as 2,4,6-tribromo-N-(3-aminobenzyl)acetamide, due to the high activation of the ring. byjus.com

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of ortho- and para-nitro derivatives, but can also lead to significant oxidation and the formation of tarry byproducts. youtube.com The formation of a meta-product is also possible due to the protonation of the amino group in the acidic medium, which converts it into a deactivating, meta-directing ammonium (-NH₃⁺) group. youtube.com

Sulfonation: Treatment with concentrated sulfuric acid would likely produce the anilinium hydrogensulfate salt. Heating this salt could lead to the formation of aminobenzenesulfonic acid derivatives, with the sulfonic acid group predominantly at the para position. youtube.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. The benzene ring in this compound is electron-rich due to the presence of two electron-donating groups (-NH₂ and -CH₂NHCOCH₃). Consequently, it is deactivated towards nucleophilic attack and is not expected to undergo NAS under standard conditions.

Reductive and Oxidative Transformations of this compound

Reductive Transformations

The functional groups in this compound susceptible to reduction are the amide and the aromatic ring.

Amide Reduction: The acetamide (B32628) group is generally stable to many reducing agents but can be reduced to a secondary amine using a powerful hydride reagent such as lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into N¹-(3-(ethylaminomethyl)phenyl)amine.

Aromatic Ring Reduction: The benzene ring can be reduced to a cyclohexane ring through catalytic hydrogenation. However, this typically requires harsh conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium.

Oxidative Transformations

The primary aromatic amine group is highly susceptible to oxidation.

Oxidation of the Amino Group: Exposure to oxidizing agents can lead to a variety of products, from nitroso and nitro compounds to complex colored polymeric materials. The specific product depends heavily on the nature of the oxidizing agent and the reaction conditions. The high reactivity often makes controlled oxidation challenging. libretexts.org The parent compound, 3-aminobenzylamine, can be electropolymerized to form a poly(3-aminobenzylamine) film, demonstrating the susceptibility of the amine functionality to oxidation. mdpi.com

Formation of Coordination Complexes with Metal Ions

This compound possesses multiple potential donor atoms—the primary amine nitrogen, the amide carbonyl oxygen, and the amide nitrogen—making it a versatile ligand for forming coordination complexes with various metal ions. nih.govresearchgate.net

This compound can be classified as a chelating ligand, capable of binding to a central metal ion through more than one donor site to form a stable ring structure.

Donor Atoms: The primary donor sites are the nitrogen atom of the -NH₂ group (a soft donor) and the oxygen atom of the C=O group (a hard donor). The amide nitrogen is typically not involved in coordination unless it is deprotonated.

Chelation: The most probable coordination mode is bidentate, involving the primary amine nitrogen and the carbonyl oxygen. This would form a seven-membered chelate ring, a reasonably stable conformation. The methylene (B1212753) (-CH₂) spacer provides flexibility, allowing the ligand to adapt to the geometric preferences of different metal ions.

Versatility: The combination of a soft nitrogen donor and a hard oxygen donor allows this compound to coordinate with a wide range of transition metals and rare-earth metals, which have varying affinities for hard and soft donors. acs.orgbohrium.com

The synthesis of metal complexes with this ligand would typically involve the reaction of this compound with a metal salt in a suitable solvent. ignited.in For example, a hot ethanolic solution of the ligand could be mixed with an ethanolic solution of a metal chloride or nitrate salt, followed by refluxing to promote complex formation. ignited.inmdpi.com The resulting complex may precipitate upon cooling or solvent evaporation.

The characterization of these complexes relies on a suite of analytical and spectroscopic techniques to determine their stoichiometry, geometry, and the nature of the metal-ligand bonding.

TechniqueInformation Obtained
Elemental Analysis (CHN)Determines the empirical formula and confirms the stoichiometry of the complex (ligand-to-metal ratio).
FTIR SpectroscopyIdentifies the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, N-H) upon complexation. researchgate.net
UV-Visible SpectroscopyProvides information about the electronic transitions (d-d transitions) of the metal ion, which is indicative of the coordination geometry (e.g., octahedral, tetrahedral). acs.org
¹H NMR SpectroscopyShows shifts in the resonance of protons adjacent to the coordinating atoms, confirming ligand binding in solution (for diamagnetic complexes). asianpubs.org
Magnetic SusceptibilityMeasures the magnetic moment of the complex, which helps determine the oxidation state and spin state of the central metal ion and provides insight into the geometry. mdpi.com
Molar ConductanceMeasures the electrolytic nature of the complex in solution, distinguishing between ionic and non-ionic compounds. researchgate.net
Thermogravimetric Analysis (TGA)Assesses the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules.
Single-Crystal X-ray DiffractionProvides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. mdpi.comresearchgate.net

Spectroscopic Analysis

Spectroscopic data provide crucial evidence for the formation and structure of metal complexes. For a hypothetical complex such as [Cu(this compound)₂Cl₂], the following spectroscopic features would be expected:

FTIR Spectroscopy: Upon coordination of the ligand to a metal ion via the amine nitrogen and carbonyl oxygen, the stretching frequency of the C=O group (typically ~1650 cm⁻¹) would shift to a lower wavenumber due to the weakening of the bond. The N-H stretching vibrations of the primary amine (~3300-3400 cm⁻¹) would also shift, indicating the involvement of the nitrogen atom in coordination. New bands at lower frequencies (typically < 600 cm⁻¹) corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations would also appear.

UV-Visible Spectroscopy: For a d⁹ Cu(II) complex, a broad d-d transition band is expected in the visible region. The position of this band (λ_max) is sensitive to the ligand field strength and the coordination geometry. acs.org For a distorted octahedral Cu(II) complex, this band typically appears in the 600-900 nm range. rsc.org

Hypothetical Spectroscopic Data for a [Co(this compound)₂Cl₂] Complex
Spectroscopic MethodExpected ObservationInterpretation
FTIR (cm⁻¹)ν(C=O) shifts from ~1650 to ~1620. ν(N-H) shifts and broadens. New bands appear at ~450 and ~350.Coordination via carbonyl oxygen and amine nitrogen. Formation of M-O and M-N bonds.
UV-Vis (nm)Bands observed around 550-650 nm.Consistent with d-d transitions for an octahedral Co(II) complex.
Magnetic Moment (B.M.)~4.7 - 5.2 B.M.Indicates a high-spin d⁷ configuration, characteristic of an octahedral Co(II) center. tandfonline.com

Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural evidence. researchgate.nettandfonline.com For a complex like [M(L)₂X₂] (where L = this compound, M = Co(II), Ni(II), or Cu(II), and X = Cl⁻), a common structural motif would be a distorted octahedral geometry. mdpi.commdpi.com In this arrangement, the two ligand molecules would likely act as bidentate N,O-donors, occupying the equatorial plane, with the two chloride ions in the axial positions. The analysis would reveal precise Co-N and Co-O bond lengths and the bite angle of the chelate ring, providing insight into any steric strain or distortion from ideal geometry. tandfonline.com

Theoretical and Computational Investigations of N 3 Aminobenzyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are essential for determining the electronic structure and predicting the chemical properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.

Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges (e.g., using Natural Bond Orbital, NBO, analysis), which reveals how electron density is shared across the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for N-(3-aminobenzyl)acetamide from a DFT Calculation This table is illustrative and represents the type of data that would be generated from a DFT study. Actual values require a specific calculation.

Parameter Bond/Angle Predicted Value
Bond Length C=O (amide) ~1.23 Å
C-N (amide) ~1.35 Å
N-CH₂ (benzyl) ~1.46 Å
C-C (aromatic) ~1.39 Å
Bond Angle O=C-N ~122°
C-N-C ~121°

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding how a molecule engages in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to be reactive. For this compound, the HOMO would likely be localized on the electron-rich aminophenyl ring, while the LUMO might be distributed over the acetamide (B32628) group and the aromatic ring.

Table 2: Representative Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table illustrates the type of quantum chemical properties calculated from FMO analysis. The values are representative for a molecule of this type.

Property Formula Significance
HOMO Energy (EHOMO) - Electron-donating ability
LUMO Energy (ELUMO) - Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity, stability
Electronegativity (χ) -(EHOMO + ELUMO)/2 Electron-attracting tendency
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate different potential values: regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and potentially on the amino group's nitrogen atom, identifying these as sites for hydrogen bonding or interaction with electrophiles. Positive potential would be expected around the hydrogen atoms of the amide and amine groups, indicating their propensity to act as hydrogen bond donors.

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a flexible molecule like this compound is often dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

Rotation around the single bonds in this compound (e.g., the C-N amide bond, the N-CH₂ bond, and the CH₂-phenyl bond) is not entirely free. There are energy barriers that hinder rotation, arising from steric hindrance or electronic effects like conjugation. The amide C-N bond, in particular, has a significant partial double-bond character, leading to a relatively high rotational barrier and the possibility of distinct cis and trans rotamers.

Computational studies can map the potential energy surface (PES) by calculating the energy of the molecule as a function of one or more dihedral angles. This analysis identifies the lowest-energy (most stable) conformations and the transition states (energy maxima) that separate them. The energy difference between a stable conformer and a transition state defines the rotational barrier. Knowing the preferred conformation is crucial for understanding how the molecule might fit into a receptor site or interact with other species.

The relative stability of different conformers is determined by a delicate balance of intramolecular interactions. These can include stabilizing interactions, such as hydrogen bonds (e.g., between the amine -NH₂ and the carbonyl oxygen), and destabilizing interactions, like steric repulsion between bulky groups.

Computational methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and quantify these non-covalent interactions. Such an analysis would reveal the specific electronic and steric factors that stabilize the preferred conformations of this compound, providing a complete picture of its conformational landscape.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical predictions of its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra can elucidate its structural and electronic characteristics. These predictions are typically validated by comparing the computed spectra with experimentally obtained data.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy is a vital tool for understanding the molecular vibrations of a compound. arxiv.orgcore.ac.ukresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, it is possible to predict the appearance of Infrared (IR) and Raman spectra. nih.gov These theoretical spectra can then be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. biointerfaceresearch.com

For a molecule like this compound, density functional theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to perform geometry optimization and frequency calculations. researchgate.net The output of these calculations provides a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the agreement with experimental data, the calculated frequencies are typically scaled using empirical scaling factors. biointerfaceresearch.com

The predicted IR and Raman spectra for this compound would exhibit characteristic vibrational modes corresponding to its functional groups. A detailed assignment of these modes can be made based on the calculated potential energy distribution (PED).

Expected Vibrational Modes for this compound:

N-H Stretching: The primary amine (-NH2) and secondary amide (-NH-) groups would show N-H stretching vibrations, typically in the range of 3500-3200 cm⁻¹. The amine group would exhibit both symmetric and asymmetric stretching modes.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected around 1650 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds in the amide and benzylamine moieties would appear in the fingerprint region.

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene (B151609) ring are anticipated to be above 3000 cm⁻¹.

Aromatic C=C Stretching: The C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

CH2 Bending: The methylene (B1212753) (-CH2-) group would show characteristic scissoring and rocking vibrations.

Amide Bands: The amide group would also display characteristic "Amide II" and "Amide III" bands, which are mixtures of N-H bending and C-N stretching modes.

A hypothetical comparison between the predicted and experimental vibrational frequencies for key functional groups of this compound is presented in the table below. The predicted values are based on typical ranges observed for similar functional groups in related molecules.

Table 1: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted (Scaled) Wavenumber (cm⁻¹)Expected Experimental Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine, Asymmetric)~3450~3400-3500Medium
N-H Stretch (Amine, Symmetric)~3350~3300-3400Medium
N-H Stretch (Amide)~3300~3250-3350Medium
Aromatic C-H Stretch~3050~3000-3100Weak-Medium
C=O Stretch (Amide I)~1680~1630-1680Strong
Aromatic C=C Stretch~1600, ~1475~1580-1610, ~1450-1490Medium-Strong
N-H Bend (Amide II)~1550~1510-1570Medium-Strong

Computational NMR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is an invaluable tool for the structural elucidation of organic molecules. mdpi.com For this compound, predicting the ¹H and ¹³C NMR spectra can aid in the assignment of experimental resonances and confirm the connectivity of the molecule.

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. This method is typically used in conjunction with DFT. The process involves first optimizing the molecular geometry and then performing the GIAO calculation at the same or a higher level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

Predicted ¹H and ¹³C Chemical Shifts for this compound:

The predicted chemical shifts for the different protons and carbons in this compound would reflect their local electronic environments.

¹H NMR:

Amide N-H: The proton on the amide nitrogen is expected to appear as a broad singlet or a triplet (if coupled to the adjacent CH₂ group) in the downfield region, typically around 8.0-9.0 ppm.

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (6.5-8.0 ppm), with their specific shifts and splitting patterns determined by their position relative to the amino and benzylacetamide substituents.

Amine N-H₂: The protons of the primary amine group will likely appear as a broad singlet in the range of 3.5-5.0 ppm.

Methylene (-CH₂-): The benzylic methylene protons are expected to be a doublet (coupled to the amide N-H) around 4.3-4.6 ppm.

Methyl (-CH₃): The methyl protons of the acetamide group will appear as a sharp singlet in the upfield region, around 1.9-2.2 ppm.

¹³C NMR:

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 170-175 ppm.

Aromatic Carbons: The carbons of the benzene ring will resonate in the 110-150 ppm region. The carbon attached to the amine group (C-NH₂) and the carbon attached to the benzyl (B1604629) group (C-CH₂) will have distinct chemical shifts.

Methylene Carbon (-CH₂-): The benzylic methylene carbon is expected around 40-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon of the acetamide group will be in the upfield region, around 20-25 ppm.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on computational studies of similar structures.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C=O (Amide)~172.0
Aromatic C-NH₂~148.0
Aromatic C-CH₂~140.0
Aromatic CH~115.0 - 130.0
-CH₂- (Benzyl)~45.0
-CH₃ (Methyl)~23.0

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can offer valuable insights into its behavior in different environments, such as in solution or adsorbed on a surface. These simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions.

Intermolecular Interactions in Condensed Phases

In a condensed phase, such as in a solvent or in its solid state, the properties and behavior of this compound are governed by its intermolecular interactions. MD simulations can be used to study these interactions in detail.

A simulation box containing multiple molecules of this compound, and optionally solvent molecules, would be constructed. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

Key intermolecular interactions for this compound that can be studied using MD simulations include:

Hydrogen Bonding: The amine (-NH₂) and amide (-NH-) groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the amine nitrogen can act as hydrogen bond acceptors. MD simulations can quantify the extent and dynamics of hydrogen bonding, both between molecules of this compound (self-association) and with solvent molecules.

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. MD simulations can reveal the preferred geometries and energies of these interactions.

By analyzing the trajectories from MD simulations, properties such as the radial distribution function (RDF) can be calculated. The RDF provides information about the probability of finding a particle at a certain distance from a reference particle, offering a quantitative measure of the local molecular structure and solvation shells.

Adsorption Studies on Material Surfaces

The interaction of this compound with material surfaces is relevant for various applications, including surface coatings, functionalized materials, and sensor development. MD simulations are a powerful tool to investigate the adsorption behavior of molecules on surfaces at the atomic level.

To study the adsorption of this compound, a simulation system would be set up with a surface slab (e.g., graphene, silica, or a metal oxide) and one or more molecules of this compound placed near the surface.

Aspects of adsorption that can be investigated through MD simulations include:

Adsorption Energy: By calculating the potential energy of the system with the molecule adsorbed on the surface and comparing it to the energy of the isolated molecule and surface, the adsorption energy can be determined. This provides a measure of the strength of the interaction.

Adsorption Geometry: MD simulations can reveal the preferred orientation and conformation of this compound on the surface. For instance, it can be determined whether the molecule lies flat on the surface to maximize π-π interactions with a graphitic surface or orients itself to form hydrogen bonds with a hydroxylated silica surface.

Interaction Sites: The simulations can identify the specific functional groups of this compound that are primarily involved in the interaction with the surface atoms. For example, the amine and amide groups might form strong interactions with polar surfaces, while the benzene ring would be key for adsorption on non-polar surfaces.

Dynamics at the Interface: The mobility and conformational dynamics of the adsorbed molecule can be studied, providing insights into the nature of the adsorbed layer.

These computational studies, from spectroscopic predictions to molecular dynamics simulations, provide a comprehensive theoretical framework for understanding the structure, properties, and interactions of this compound. This information is crucial for guiding experimental work and for the rational design of materials and processes involving this compound.

Applications of N 3 Aminobenzyl Acetamide in Materials Science and Industrial Chemistry

Polymer and Advanced Material Precursor

There is a significant lack of available data and research concerning the use of N-(3-aminobenzyl)acetamide as a direct precursor for polymers and advanced materials. The subsequent sections reflect this absence of information in the scientific literature.

No specific studies or patents were identified that detail the use of this compound as a monomer in polycondensation or other polymerization reactions. In theory, the primary amine group could react with carboxylic acids, acyl chlorides, or isocyanates to form polyamides or polyureas. However, no concrete examples of polymers synthesized directly from this compound have been documented.

The scientific literature does not provide specific examples or methods for the integration of this compound into functional polymer architectures, either as a comonomer, a grafting agent, or for the modification of existing polymers.

As there are no documented instances of materials being synthesized from this compound, there is consequently no available data on the properties of such hypothetical materials. Research on the thermal, mechanical, or chemical-resistant properties of polymers derived from this compound has not been found in the public domain.

Role as a Chemical Intermediate in Specialty Chemical Synthesis

The application of this compound as a chemical intermediate in the synthesis of specialty chemicals, such as dyes and pigments, is not well-documented in readily available scientific or industrial sources.

No specific examples of dyes or pigments that are synthesized using this compound as a direct precursor or intermediate have been identified in the literature. While its aromatic amine structure is a common feature in many dye molecules, its specific use in this context is not reported.

There is a lack of information regarding the use of this compound as a precursor for other non-medical industrial chemicals. The pathways for its synthesis are documented, but its subsequent conversion into other specialty chemicals on an industrial scale is not described in the available literature.

No Publicly Available Research Found for this compound in Specified Applications

Despite a comprehensive search of scientific literature and chemical databases, no research or application data could be found for the chemical compound this compound in the fields of materials science, industrial chemistry, catalysis, or corrosion inhibition.

The specific areas of inquiry, as outlined for an article on the applications of this compound, included its use as a ligand for transition metal catalysis, its role in the design of heterogeneous catalysts, and its mechanisms for corrosion inhibition. Extensive searches for scholarly articles, patents, and technical reports pertaining to these applications yielded no relevant results for this specific compound.

It is important to distinguish this compound from a similarly named compound, N-(3-aminophenyl)acetamide (also known as 3-aminoacetanilide or m-aminoacetanilide). While the latter is a well-documented chemical intermediate with known applications, there is no evidence in the public domain to suggest that this compound has been investigated for or utilized in the catalytic and corrosion inhibition contexts requested.

Chemical supplier databases confirm the existence of this compound, providing basic chemical identifiers. However, this information is not accompanied by any research or application-focused literature.

Consequently, it is not possible to generate a scientifically accurate and informative article on the "" with the specified outline, as the foundational research for such an article does not appear to be publicly available.

Future Research Horizons for this compound

The chemical compound this compound is a molecule with a unique structural arrangement, featuring a primary aromatic amine, a secondary amide, and a flexible benzyl (B1604629) spacer. This combination of functional groups suggests a rich potential for chemical synthesis and materials science. While direct research on this specific isomer is limited, extensive studies on related acetamide (B32628) and benzylamine derivatives provide a clear roadmap for future investigations. This article explores promising future research directions for this compound, focusing on novel synthetic methods, advanced materials, mechanistic studies, and computational modeling.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(3-aminobenzyl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For example, reacting 3-aminobenzylamine with acetyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 0–5°C can yield the target compound. Optimization involves:

  • Temperature control : Lower temperatures minimize side reactions like over-acylation .
  • Catalyst use : Triethylamine or DMAP can enhance reaction efficiency by scavenging HCl .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity. Validate purity via HPLC (as in ) or NMR .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Key analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify acetamide proton signals (~2.0 ppm for CH₃) and aromatic protons (~6.5–7.5 ppm) .
  • Mass spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 193.1) .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
    Crystallographic data (if available) from analogues (e.g., ) can guide structural comparisons.

Advanced: How might computational modeling aid in predicting the biological activity of this compound?

Answer:
Computational methods include:

  • Molecular docking : Predict binding affinity to targets (e.g., enzymes, receptors) using software like AutoDock. For example, highlights docking studies for pyridine-based acetamides with mGluR5 .
  • ADMET profiling : Tools like SwissADME assess pharmacokinetics (e.g., logP, solubility) .
  • Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements via fluorometric assays, as in ) .

Advanced: How should researchers resolve contradictions in biological activity data for this compound analogs?

Answer:
Discrepancies may arise from assay variability or structural modifications. Mitigation strategies:

  • Dose-response curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) .
  • Control experiments : Use reference compounds (e.g., known receptor agonists/antagonists) to validate assay conditions .
  • Structural analysis : Compare substituent effects (e.g., shows bromo vs. azido groups alter reactivity) .
  • Reproducibility : Replicate experiments in independent labs with standardized protocols .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:
Refer to safety data sheets (SDS) for analogous compounds (e.g., ):

  • PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity screening : Perform in vitro cytotoxicity assays (e.g., MTT assay, ) before in vivo studies .

Advanced: What strategies optimize the selectivity of this compound derivatives for target proteins?

Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents on the benzyl or acetamide groups. shows chloro-substituted phenyl groups enhance receptor binding .
  • Isosteric replacement : Replace oxygen/sulfur atoms or aromatic rings (e.g., pyridine vs. benzene in ) .
  • Kinetic studies : Measure on/off rates (e.g., surface plasmon resonance) to assess binding specificity .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Answer:

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
  • Photostability : Use UV/Vis spectroscopy to detect changes after light exposure (ICH Q1B guidelines) .
  • pH stability : Incubate in buffers (pH 3–9) and track hydrolysis by LC-MS .

Advanced: What are the challenges in scaling up this compound synthesis, and how can they be addressed?

Answer:

  • Reaction scalability : Transition from batch to flow reactors for better heat/mass transfer (e.g., ’s industrial methods) .
  • Purification bottlenecks : Replace column chromatography with crystallization (solvent screening via ternary phase diagrams) .
  • Byproduct management : Use inline IR or PAT tools for real-time monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminobenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-aminobenzyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.